molecular formula C25H30N2O4 B6068285 methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate

methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate

Katalognummer B6068285
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: NBUSYOCFCCUMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic urea derivative that exhibits a unique structure and pharmacological profile.5]dec-2-yl]carbonyl}benzoate, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. Moreover, this compound has been found to modulate several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate exhibits several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. Moreover, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate is its potent antitumor activity against various cancer cell lines. This compound also exhibits promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

Several future directions for the research on methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate can be identified. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the final product. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be further studied to optimize its therapeutic potential. Furthermore, the potential synergy of this compound with other anticancer agents and its combination therapy needs to be explored. Finally, the safety and toxicity of this compound need to be thoroughly investigated to ensure its clinical applicability.
Conclusion:
In conclusion, methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate is a unique chemical compound that exhibits potent antitumor activity and promising results in the treatment of neurological disorders. The synthesis method of this compound has been optimized and improved, and its mechanism of action involves the inhibition of tubulin polymerization and modulation of signaling pathways. This compound possesses several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis. However, its poor solubility in water is a limitation that needs to be addressed. Several future directions for the research on this compound have been identified, including the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and exploration of its combination therapy and safety.

Synthesemethoden

The synthesis of methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate involves a multi-step process that includes the reaction of 3-methoxybenzylamine with 1,4-dibromo-2-butene to form a spirocyclic intermediate. The intermediate is then reacted with methyl 4-carboxybenzoate to produce the final product. This synthesis method has been optimized and improved by several researchers, and the yield and purity of the final product have been significantly increased.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate has been extensively studied for its potential therapeutic applications. This compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It also shows promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Eigenschaften

IUPAC Name

methyl 4-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-30-22-6-3-5-19(15-22)16-26-13-4-11-25(17-26)12-14-27(18-25)23(28)20-7-9-21(10-8-20)24(29)31-2/h3,5-10,15H,4,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSYOCFCCUMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.